molecular formula C16H15N3O2S B4124416 1-(2,3-dihydro-1H-inden-5-yl)-3-(4-nitrophenyl)thiourea

1-(2,3-dihydro-1H-inden-5-yl)-3-(4-nitrophenyl)thiourea

Cat. No.: B4124416
M. Wt: 313.4 g/mol
InChI Key: XGYLSNHYHQWQJP-UHFFFAOYSA-N
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Description

“N-(2,3-dihydro-1H-inden-5-yl)-N’-(4-nitrophenyl)thiourea” is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound, in particular, may exhibit unique properties due to the presence of both indene and nitrophenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2,3-dihydro-1H-inden-5-yl)-N’-(4-nitrophenyl)thiourea” typically involves the reaction of 2,3-dihydro-1H-indene-5-amine with 4-nitrophenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indene moiety, leading to the formation of various oxidized products.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The thiourea group can participate in nucleophilic substitution reactions, potentially forming various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Oxidized derivatives of the indene moiety.

    Reduction: Amino derivatives of the nitrophenyl group.

    Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

Chemistry

In chemistry, “N-(2,3-dihydro-1H-inden-5-yl)-N’-(4-nitrophenyl)thiourea” can be used as a ligand in coordination chemistry, forming complexes with transition metals.

Biology

The compound may exhibit biological activity, such as antimicrobial or anticancer properties, due to the presence of the thiourea group.

Medicine

Potential medicinal applications include the development of new therapeutic agents targeting specific enzymes or receptors.

Industry

In industry, the compound could be used as an intermediate in the synthesis of more complex molecules or as a stabilizer in certain formulations.

Mechanism of Action

The mechanism of action of “N-(2,3-dihydro-1H-inden-5-yl)-N’-(4-nitrophenyl)thiourea” would depend on its specific application. For example, if used as an antimicrobial agent, it may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dihydro-1H-inden-5-yl)-N’-(4-chlorophenyl)thiourea
  • N-(2,3-dihydro-1H-inden-5-yl)-N’-(4-methylphenyl)thiourea

Uniqueness

The uniqueness of “N-(2,3-dihydro-1H-inden-5-yl)-N’-(4-nitrophenyl)thiourea” lies in the combination of the indene and nitrophenyl groups, which may impart distinct chemical and biological properties compared to other thiourea derivatives.

Properties

IUPAC Name

1-(2,3-dihydro-1H-inden-5-yl)-3-(4-nitrophenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c20-19(21)15-8-6-13(7-9-15)17-16(22)18-14-5-4-11-2-1-3-12(11)10-14/h4-10H,1-3H2,(H2,17,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGYLSNHYHQWQJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)NC(=S)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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